ML323

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

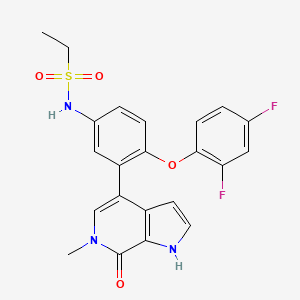

The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways.

ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. This compound inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. This compound potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Carcinoma de células escamosas de esófago

ML323 se ha identificado como un nuevo inhibidor de la ubiquitina-proteasa específica 1 (USP1), que exhibe actividad anticancerígena contra varios cánceres, incluido el carcinoma de células escamosas de esófago (ESCC). Se ha demostrado que desencadena el arresto del ciclo celular, la apoptosis y la autofagia en las células ESCC {svg_1}. Al bloquear la fase G0/G1 y reducir los niveles de proteína de c-Myc, ciclina D1, CDK4 y CDK6, this compound afecta la viabilidad de las células cancerosas y la formación de colonias {svg_2}.

Progresión del cáncer de ovario

En el cáncer de ovario, se ha encontrado que this compound suprime la progresión de la enfermedad al regular el ciclo celular mediado por USP1 {svg_3}. Inhibe la proliferación de células de cáncer de ovario y bloquea la fase S del ciclo celular, proporcionando una estrategia terapéutica potencial y un objetivo contra el cáncer de ovario {svg_4}.

Investigación bioquímica: Inhibición de USP1

This compound sirve como un potente e inhibidor específico del complejo de deubiquitinasa USP1/UAF1, que participa en la respuesta al daño del ADN {svg_5}. Su capacidad para inhibir este complejo lo convierte en una herramienta valiosa en la investigación bioquímica, particularmente en estudios relacionados con la respuesta al daño del ADN y sus implicaciones en la biología del cáncer {svg_6}.

Estudios genéticos: Dirigido a USP1

Los estudios genéticos han utilizado this compound para explorar el papel de USP1 en la progresión del cáncer. Al dirigirse a USP1, se ha demostrado que this compound ejerce un efecto inhibitorio sobre la proliferación de células cancerosas, proporcionando información sobre los mecanismos genéticos subyacentes al desarrollo del cáncer {svg_7}.

Aplicaciones farmacológicas: Actividad anticancerígena

Farmacológicamente, this compound es reconocido por su actividad anticancerígena, particularmente como un inhibidor de la deubiquitinasa USP1/UAF1 {svg_8}. Se ha utilizado para estudiar la farmacodinámica de la inhibición de USP1 y su potencial como agente terapéutico en diversas formas de cáncer {svg_9}.

Investigación en biología celular: Autofagia y apoptosis

En biología celular, this compound ha sido fundamental en el estudio de los procesos de autofagia y apoptosis. Su papel en la inducción de estos mecanismos celulares en las células cancerosas destaca su importancia en la comprensión de las vías de muerte y supervivencia celular {svg_10}.

Análisis Bioquímico

Biochemical Properties

ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .

Cellular Effects

This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .

Subcellular Localization

Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .

Propiedades

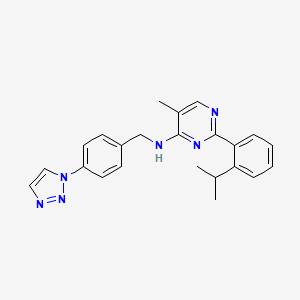

IUPAC Name |

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRVWPJNKZOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1572414-83-5 |

Source

|

| Record name | 1572414-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)